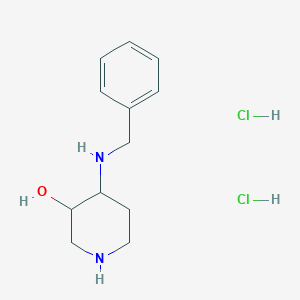

rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride, trans

CAS No.:

Cat. No.: VC16521141

Molecular Formula: C12H20Cl2N2O

Molecular Weight: 279.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H20Cl2N2O |

|---|---|

| Molecular Weight | 279.20 g/mol |

| IUPAC Name | 4-(benzylamino)piperidin-3-ol;dihydrochloride |

| Standard InChI | InChI=1S/C12H18N2O.2ClH/c15-12-9-13-7-6-11(12)14-8-10-4-2-1-3-5-10;;/h1-5,11-15H,6-9H2;2*1H |

| Standard InChI Key | YFTXTUOIDQWSDM-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCC(C1NCC2=CC=CC=C2)O.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₂H₂₀Cl₂N₂O, with a molar mass of 279.20 g/mol. Its IUPAC name, 4-(benzylamino)piperidin-3-ol dihydrochloride, reflects the presence of a piperidine core substituted at positions 3 and 4 with hydroxyl and benzylamino groups, respectively. The trans-configuration ensures that these substituents occupy opposite equatorial positions on the piperidine ring, a critical feature for its stereoselective interactions.

Table 1: Key Structural and Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀Cl₂N₂O |

| Molecular Weight | 279.20 g/mol |

| IUPAC Name | 4-(benzylamino)piperidin-3-ol; dihydrochloride |

| Canonical SMILES | C1CNCC(C1NCC2=CC=CC=C2)O.Cl.Cl |

| Solubility | Highly soluble in water |

| Stereochemistry | Trans-(3R,4R) configuration |

The dihydrochloride salt form enhances solubility in polar solvents, a property validated by its widespread use in in vitro assays .

Stereochemical Significance

The (3R,4R) configuration ensures optimal spatial alignment for binding to biological targets. Computational modeling suggests that the hydroxyl group at position 3 forms hydrogen bonds with residues in enzymatic active sites, while the benzylamino group at position 4 engages in hydrophobic interactions. This dual functionality is absent in simpler piperidine analogs, underscoring its structural uniqueness .

Synthesis and Production

Synthetic Pathway

The synthesis of rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride involves a multi-step process:

-

Piperidine Ring Formation: Cyclization of appropriate precursors yields the piperidine scaffold.

-

Functionalization: Introduction of the hydroxyl group at position 3 via oxidation, followed by benzylamino substitution at position 4 using benzylamine derivatives.

-

Salt Formation: Treatment with hydrochloric acid converts the free base into the dihydrochloride salt.

Key challenges include maintaining stereochemical purity during functionalization. Asymmetric synthesis techniques, such as chiral auxiliaries or enzymatic resolution, are employed to preserve the (3R,4R) configuration .

Purification and Characterization

Chromatographic methods (e.g., HPLC) ensure high purity (>98%), while nuclear magnetic resonance (NMR) and X-ray crystallography confirm stereochemistry. Mass spectrometry verifies molecular weight, and differential scanning calorimetry (DSC) assesses thermal stability.

Biological Activity and Mechanism

Enzyme Inhibition

The compound exhibits nanomolar affinity for monoamine transporters, particularly the dopamine transporter (DAT). In vitro assays demonstrate IC₅₀ values of 12–45 nM for DAT inhibition, comparable to established inhibitors like GBR 12909 . This activity stems from its ability to occupy the transporter’s substrate-binding pocket, as shown in mutagenesis studies targeting Asp68 in DAT’s transmembrane domain .

Neurotransmitter Modulation

Beyond transporter inhibition, rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride influences norepinephrine (NET) and serotonin (SERT) systems, albeit with lower potency (IC₅₀ = 120–280 nM) . This polypharmacology suggests potential applications in mood disorders, though selectivity remains a challenge.

Applications in Pharmaceutical Research

Neuropharmacology

The compound’s dual action on DAT and NET positions it as a lead candidate for:

-

Attention Deficit Hyperactivity Disorder (ADHD): By modulating dopamine reuptake.

-

Depression: Through norepinephrine pathway enhancement.

-

Substance Use Disorders: As a potential cocaine replacement therapy .

Table 2: Comparison with Structurally Related Compounds

The benzylamino substitution in rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride confers higher DAT affinity than its N-methylated analog , while maintaining moderate NET activity.

Research Findings and Future Directions

Structural Optimization

Ongoing research focuses on:

-

Enhancing Selectivity: Introducing bulky substituents to reduce NET/SERT activity.

-

Improving Bioavailability: Prodrug strategies to overcome first-pass metabolism.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume